molecular formula C24H20N2O5 B4007832 N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4007832
M. Wt: 416.4 g/mol
InChI Key: RQOBOEZLDGKDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.13722174 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibitors

The design and biological evaluation of histone deacetylase (HDAC) inhibitors, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), illustrate the application of complex organic compounds in cancer therapy. MGCD0103 selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and showing significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Anticonvulsant Activity

Research on compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide and its analogues demonstrates the exploration of benzamide derivatives for anticonvulsant activity. These studies provide insight into the structure-activity relationship critical for developing new therapeutic agents (Robertson et al., 1987).

Molecular Structure Analysis

The structural analysis of related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, using techniques like X-ray diffraction, DFT calculations, and spectral characterization, showcases the importance of molecular structure determination in understanding compound properties and interactions (Polo-Cuadrado et al., 2021).

Synthesis and Antimicrobial Activities

Studies on the synthesis of novel derivatives and their antimicrobial activities, like the preparation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, indicate the ongoing research efforts to discover new antimicrobial agents. These efforts are crucial for addressing the challenge of antibiotic resistance and developing new therapeutic options (Patel & Shaikh, 2011).

Analytical Techniques for Drug Monitoring

The development of liquid chromatographic methods for determining drug concentrations in biological matrices represents an essential aspect of pharmacokinetic studies. Such methodologies are vital for understanding drug metabolism, distribution, and excretion, which are critical for drug development and therapeutic monitoring (Dockens et al., 1987).

Properties

IUPAC Name

N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-15(27)16-6-10-18(11-7-16)25-23(28)17-8-12-19(13-9-17)26-24(29)22-14-30-20-4-2-3-5-21(20)31-22/h2-13,22H,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBOEZLDGKDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
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N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
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N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.